4-Chlorotetrafluorothiophenol
Overview
Description
4-Chlorotetrafluorothiophenol is an organosulfur compound with the molecular formula C6HClF4S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and four fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorotetrafluorothiophenol can be synthesized from chloropentafluorobenzene through a series of chemical reactions. One common method involves the reaction of chloropentafluorobenzene with thiourea, followed by hydrolysis to yield the desired thiophenol . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorotetrafluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding thiolates.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution: Products include various substituted thiophenols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include thiolates and other reduced forms.
Scientific Research Applications
4-Chlorotetrafluorothiophenol is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Chlorotetrafluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
- 4-Fluorothiophenol
- 2,3,5,6-Tetrafluorothiophenol
- 4-Bromotetrafluorothiophenol
Uniqueness: 4-Chlorotetrafluorothiophenol is unique due to the combination of chlorine and multiple fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetrafluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKSGKKWOHQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1S)F)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369313 | |
Record name | 4-Chlorotetrafluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13634-93-0 | |
Record name | 4-Chlorotetrafluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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